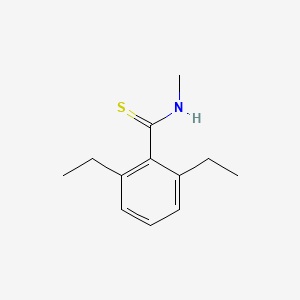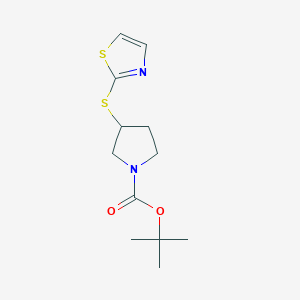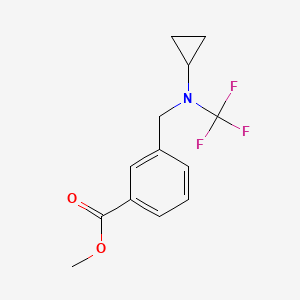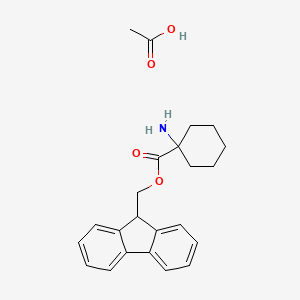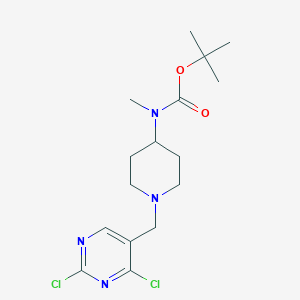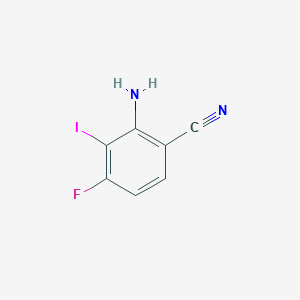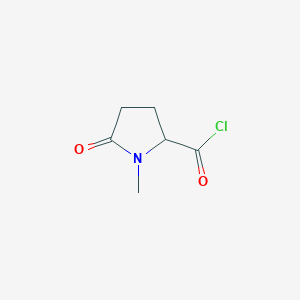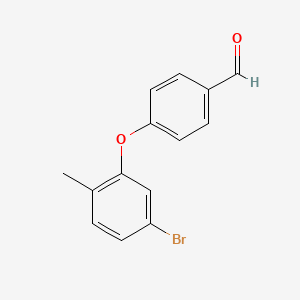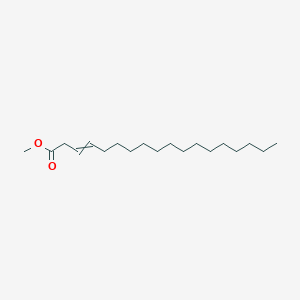
3-(1-Cyanopropyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Cyanopropyl)benzoyl chloride is an organic compound with the molecular formula C11H10ClNO It is a derivative of benzoyl chloride, featuring a cyanopropyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanopropyl)benzoyl chloride typically involves the reaction of benzoyl chloride with a cyanopropylating agent under controlled conditions. One common method involves the use of benzoic acid and thionyl chloride as starting materials. The reaction is carried out under reflux conditions with a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzoyl chloride derivatives, including this compound, often involves the use of benzotrichloride and benzoic acid in the presence of a Lewis acid catalyst. This method is preferred due to its efficiency and the high purity of the resulting product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Cyanopropyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation Reactions: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like amines and alcohols under basic or acidic conditions.
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Benzoic Acid Derivatives: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3-(1-Cyanopropyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 3-(1-Cyanopropyl)benzoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is crucial in its role as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: A simpler derivative without the cyanopropyl group.
4-Cyanobenzoyl Chloride: Features a cyano group directly attached to the benzene ring.
3-(1-Cyanopropyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.
Uniqueness
3-(1-Cyanopropyl)benzoyl chloride is unique due to the presence of both a cyanopropyl group and an acyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
64379-73-3 |
|---|---|
Molekularformel |
C11H10ClNO |
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
3-(1-cyanopropyl)benzoyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-2-8(7-13)9-4-3-5-10(6-9)11(12)14/h3-6,8H,2H2,1H3 |
InChI-Schlüssel |
WBLOYRJQZHIFPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#N)C1=CC(=CC=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



